Cas no 1213469-12-5 ((2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol)

(2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-2-(pyridin-4-yl)ethanol
- 2-Amino-2-(4-pyridyl)ethanol
- 2-amino-2-(pyridin-4-yl)ethan-1-ol
- 2-amino-2-pyridin-4-ylethanol
- 2-AMINO-2-PYRIDIN-4-YL-ETHANOL
- (S)-2-Amino-2-(4-pyridyl)ethanol
- (2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol
- (S)-2-Amino-2-pyridin-4-yl-ethanol
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- MDL: MFCD09257038
- Inchi: 1S/C7H10N2O/c8-7(5-10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2
- InChI Key: UJQNMMGJHWLZID-UHFFFAOYSA-N
- SMILES: OCC(C1C=CN=CC=1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 91.6
- XLogP3: -0.9
- Topological Polar Surface Area: 59.1
(2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1000518-5g |
(S)-2-Amino-2-(4-pyridyl)ethanol HCl salt |
1213469-12-5 | 95% | 5g |
$2700 | 2024-08-02 | |
eNovation Chemicals LLC | Y1132320-5g |
(S)-2-Amino-2-pyridin-4-yl-ethanol |
1213469-12-5 | 95% | 5g |
$5465 | 2024-07-28 | |
Enamine | EN300-1848395-0.5g |
(2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol |
1213469-12-5 | 0.5g |
$1660.0 | 2023-09-19 | ||
Enamine | EN300-1848395-0.05g |
(2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol |
1213469-12-5 | 0.05g |
$1452.0 | 2023-09-19 | ||
Enamine | EN300-1848395-10g |
(2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol |
1213469-12-5 | 10g |
$7435.0 | 2023-09-19 | ||
Enamine | EN300-1848395-5g |
(2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol |
1213469-12-5 | 5g |
$5014.0 | 2023-09-19 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1457-1g |
(S)-2-Amino-2-pyridin-4-yl-ethanol |
1213469-12-5 | 96% | 1g |
¥12066.64 | 2024-04-21 | |
abcr | AB577039-250mg |
(S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol; . |
1213469-12-5 | 250mg |
€686.10 | 2024-08-02 | ||
eNovation Chemicals LLC | Y1132320-500mg |
(S)-2-Amino-2-pyridin-4-yl-ethanol |
1213469-12-5 | 95% | 500mg |
$950 | 2025-02-26 | |
eNovation Chemicals LLC | Y1132320-1g |
(S)-2-Amino-2-pyridin-4-yl-ethanol |
1213469-12-5 | 95% | 1g |
$1545 | 2025-02-26 |
(2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol Related Literature
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on (2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol
Comprehensive Overview of (2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol (CAS No. 1213469-12-5): Properties, Applications, and Research Insights
The compound (2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol, identified by its CAS No. 1213469-12-5, is a chiral amino alcohol derivative featuring a pyridine ring. This structurally unique molecule has garnered significant attention in pharmaceutical and chemical research due to its potential as a building block for drug discovery and asymmetric synthesis. The presence of both amino and hydroxyl functional groups, along with the aromatic pyridine moiety, makes it a versatile intermediate for designing bioactive molecules.
In recent years, the demand for chiral building blocks like (2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol has surged, driven by the growing emphasis on enantioselective drug development. Researchers are particularly interested in its role in synthesizing kinase inhibitors and central nervous system (CNS) therapeutics, as the pyridine ring often enhances binding affinity to biological targets. Its CAS No. 1213469-12-5 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry.
From a synthetic perspective, (2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol offers advantages in stereocontrolled reactions. Its chiral center enables the construction of complex molecules with high enantiopurity, a critical factor in developing drugs with reduced off-target effects. Recent publications highlight its use in multicomponent reactions and catalysis, aligning with the industry’s shift toward sustainable and atom-efficient methodologies.
The compound’s physicochemical properties, such as solubility in polar solvents and stability under physiological conditions, further enhance its utility. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to characterize its purity and configuration, ensuring reproducibility in research applications. These qualities make CAS No. 1213469-12-5 a reliable candidate for high-throughput screening and lead optimization.
Beyond pharmaceuticals, (2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol has potential applications in material science, particularly in designing ligands for metal-organic frameworks (MOFs) or catalysts. Its pyridine nitrogen can coordinate with transition metals, opening avenues for heterogeneous catalysis and sensor development. Such interdisciplinary applications resonate with trending topics like green chemistry and nanotechnology.
In summary, (2S)-2-amino-2-(pyridin-4-yl)ethan-1-ol (CAS No. 1213469-12-5) represents a multifaceted tool for modern chemistry. Its structural features align with current research priorities, including drug discovery, catalysis, and sustainable synthesis. As scientific databases and patent filings continue to reference this compound, its role in advancing innovation is poised to expand further.
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